molecular formula C23H22Cl2N2OS B1193163 MCL0527-3

MCL0527-3

Cat. No. B1193163
M. Wt: 445.4
InChI Key: RLUGRMMSGGKTPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MCL0527-3 is an inhibitor of p53-MDM2 interaction.

Scientific Research Applications

Protein Family Detection

MCL0527-3 may be relevant to the detection of protein families, a key objective in structural and functional genomics. Such classification contributes to understanding functional diversity, predicting functions based on domain architecture, and providing evolutionary insights. A notable method, TRIBE-MCL, utilizes the Markov cluster algorithm for protein family assignment, which could be relevant to the research applications of MCL0527-3 (Enright, van Dongen, & Ouzounis, 2002).

Advanced Endodontic Research

Microcomputed tomography (MCT), a potential area of application for MCL0527-3, is valuable in endodontic research. It presents accurate external and internal morphologies of teeth, assesses area and volume changes post-treatment, and evaluates canal transportation after instrumentation (Nielsen, Alyassin, Peters, Carnes, & Lancaster, 1995).

Molecular Communication

MCL0527-3 could be applied in molecular communication (MC), where molecules are used as information carriers in various fields like biotechnology, medicine, and industrial settings. Accurate channel models for MC systems, incorporating the release mechanism, the environment, and the reception mechanism, are crucial (Jamali et al., 2018).

Inhibitors of p53–MDM2 Interaction

Research involving MCL0527-3 includes the identification of novel inhibitors for p53–MDM2 interaction. Pharmacophore-based virtual screening and molecular docking strategies have been employed to identify compounds like MCL0527 as novel leads in inhibiting p53–MDM2 binding, which could have implications in tumor cell line treatment (Wang et al., 2013).

Medical Applications of Magnetic Particles

Magnetic particles, potentially linked to MCL0527-3, offer unique applications in medicine like separation, immunoassay, MRI, drug delivery, and hyperthermia. Magnetite cationic liposomes (MCLs) can be used for DNA introduction into cells and as heat mediators in cancer therapy (Shinkai, 2002).

Multi-Component Reactions in Drug Discovery

MCL0527-3 might relate to multi-component reactions (MCRs) in drug discovery. MCRs enable the creation of small organic molecules, synthesis of complex natural products, and large-scale production of drug candidates, offering a potent tool for creating novel chemical diversity (Weber, 2002).

NF-κB–Targeted Treatment for Mantle Cell Lymphoma

The role of MCL0527-3 could extend to the treatment of mantle cell lymphoma (MCL), particularly in targeting the NF-κB pathway. Pharmacological profiling has identified specific inhibitors sensitive to certain MCL cell lines, suggesting targeted treatment strategies (Rahal et al., 2013).

Scientific Reasoning and Causal Inference

While not directly linked to MCL0527-3, the intersection of scientific reasoning and causal inference is an important aspect of research methodologies that could be applicable in studies involving MCL0527-3 (Kuhn & Dean, Jr., 2004).

TOPAS-nBio for Cellular and Sub-cellular Radiobiology

The TOPAS-nBio extension to the TOPAS Monte Carlo system, which may include applications of MCL0527-3, advances understanding of radiobiological effects at the cellular and sub-cellular levels. It integrates chemical reactions and models of DNA repair kinetics (Schuemann et al., 2018).

miR-29 as a Marker in Mantle Cell Lymphoma

MCL0527-3 might be relevant in the context of microRNA profiling in mantle cell lymphoma (MCL), where miR-29 serves as a prognostic marker and pathogenetic factor by targeting CDK6 (Zhao et al., 2010).

properties

Product Name

MCL0527-3

Molecular Formula

C23H22Cl2N2OS

Molecular Weight

445.4

IUPAC Name

2-Amino-4,5-bis(4-chlorophenyl)-N-cyclohexylthiophene-3-carboxamide

InChI

InChI=1S/C23H22Cl2N2OS/c24-16-10-6-14(7-11-16)19-20(23(28)27-18-4-2-1-3-5-18)22(26)29-21(19)15-8-12-17(25)13-9-15/h6-13,18H,1-5,26H2,(H,27,28)

InChI Key

RLUGRMMSGGKTPV-UHFFFAOYSA-N

SMILES

O=C(C1=C(N)SC(C2=CC=C(Cl)C=C2)=C1C3=CC=C(Cl)C=C3)NC4CCCCC4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

MCL05273;  MCL0527 3;  MCL-0527-3;  MCL0527-3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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